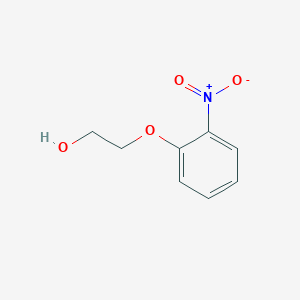

2-(2-Nitrophenoxy)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCYTDJJYLJYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371804 | |

| Record name | 2-(2-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16365-25-6 | |

| Record name | 2-(2-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2-Nitrophenoxy)ethanol: Comprehensive Physicochemical Profiling and Synthetic Workflows in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). 2-(2-Nitrophenoxy)ethanol (CAS: 16365-25-6) stands out as a highly versatile intermediate. Characterized by an electron-deficient nitroaromatic ring coupled to a flexible, reactive hydroxyethyl ether moiety, it serves as a foundational precursor for synthesizing diverse therapeutic agents, including advanced chemotherapeutics, mutagenicity-testing dyes, and benzoxazinone-based receptor antagonists[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocol listing. Here, we will dissect the causality behind its physicochemical behavior, explore self-validating synthetic methodologies, and map its downstream utility in drug discovery.

Physicochemical Profiling and Causality

Understanding the physical and chemical properties of 2-(2-Nitrophenoxy)ethanol is critical for optimizing reaction conditions, managing thermal profiles during scale-up, and predicting its behavior in biological systems.

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Causality & Significance |

| CAS Number | 16365-25-6 | Unique identifier for regulatory tracking and inventory management[3]. |

| Molecular Formula | C8H9NO4 | Dictates mass and elemental composition. |

| Molecular Weight | 183.16 g/mol | Low molecular weight makes it an ideal candidate for fragment-based drug design (FBDD)[4]. |

| Melting Point | 35 – 40 °C | The low melting point indicates the compound can exist as a supercooled viscous liquid or a low-melting solid at ambient conditions. This necessitates strict thermal control (cooling to 5–10 °C) during crystallization to prevent phase oiling[1][3]. |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Favorable for membrane permeability. When integrated into downstream APIs, it helps maintain an optimal balance of lipophilicity and polarity[4]. |

| Hydrogen Bond Donors | 1 | The terminal aliphatic hydroxyl group provides a reactive handle for esterification, tosylation, or halogenation, enabling further chain elongation[4]. |

| Hydrogen Bond Acceptors | 4 | The nitro and ether oxygens facilitate target protein binding through hydrogen bond networks in final drug constructs[4]. |

Chemical Reactivity Profile

The reactivity of 2-(2-Nitrophenoxy)ethanol is governed by two distinct functional poles:

-

The Nitroaromatic Core: The ortho-nitro group exerts a strong electron-withdrawing effect via resonance and induction. While this stabilizes the phenoxide intermediate during the initial synthesis, it also deactivates the aromatic ring toward electrophilic aromatic substitution. To functionalize the ring further, the nitro group is typically reduced to an amine, converting an electron-withdrawing group into a strongly electron-donating one.

-

The Hydroxyethyl Tail: The terminal primary alcohol is highly nucleophilic. It can be readily activated (e.g., converted to a mesylate or tosylate) to serve as an electrophile for macrocyclization or further functionalization[1].

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We present two distinct routes: a modern green chemistry approach and a classical halogen-exchange accelerated method.

Protocol A: Green Hydroxyethylation via Ethylene Carbonate

Mechanistic Rationale: Traditional Williamson ether syntheses often rely on 2-chloroethanol or ethylene oxide, which are highly toxic, volatile, and prone to side reactions. Using 1 offers a greener, self-driving alternative. The evolution of CO₂ gas during the ring-opening provides an irreversible thermodynamic driving force[1].

Step-by-Step Workflow:

-

Reaction Setup: Charge a dried, nitrogen-purged reactor with 2-nitrophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that selectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly nucleophilic.

-

-

Base and Catalyst Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Causality: K₂CO₃ acts as a mild base to deprotonate the phenol without hydrolyzing the ethylene carbonate. TBAB serves as a phase-transfer catalyst, increasing the effective concentration of the reacting species in the organic phase.

-

-

Alkylating Agent Addition: Add ethylene carbonate (1.5 eq) to the suspension.

-

Thermal Activation: Heat the stirred mixture to 110 °C for 3–6 hours.

-

Causality: High thermal energy is required to overcome the activation barrier for nucleophilic attack on the cyclic carbonate and subsequent decarboxylation. Monitor via TLC (Hexanes/EtOAc) until the bright yellow 2-nitrophenol spot is completely consumed.

-

-

Quenching and Crystallization: Cool the reaction mixture to 95 °C, then pour into excess deionized water (approx. 3 volumes). Allow to cool slowly to room temperature, then chill to 5–10 °C for 60 minutes.

-

Causality: Water serves as an anti-solvent. Slow cooling promotes the growth of high-purity crystals, while the final chill maximizes the yield of this low-melting product (MP 35-40 °C).

-

-

Isolation: Filter the resulting brown/beige precipitate, wash thoroughly with cold water to remove residual DMF and salts, and dry under vacuum at 30 °C.

-

Causality: Vacuum drying strictly below the compound's melting point prevents the product from melting into an unmanageable oil[1].

-

Workflow for the green synthesis of 2-(2-Nitrophenoxy)ethanol via ethylene carbonate ring-opening.

Protocol B: Halogen-Exchange Accelerated Etherification

Mechanistic Rationale: When ethylene carbonate is unavailable, 2 can be utilized. Because chloride is a mediocre leaving group, adding catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction. This transiently forms 2-iodoethanol, which undergoes SN2 displacement significantly faster[2].

Step-by-Step Workflow:

-

Preparation: Dissolve 2-nitrophenol (1.0 eq) in ethanol and add NaOH or K₂CO₃ (1.2 eq).

-

Catalyst Addition: Add KI (0.1 eq).

-

Causality: The catalytic iodide displaces the chloride, forming a highly reactive intermediate. Once the phenoxide attacks, the iodide is regenerated, creating a self-sustaining catalytic cycle.

-

-

Reagent Addition & Heating: Add 2-chloroethanol (1.2 eq) dropwise. Heat to 100 °C for 12-24 hours.

-

Causality: Dropwise addition minimizes the risk of dialkylation or polymerization of the chloroethanol.

-

-

Workup: Remove the solvent under reduced pressure, partition between ethyl acetate and water, extract the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the product[2].

Downstream Applications in Drug Discovery

The true value of 2-(2-Nitrophenoxy)ethanol lies in its downstream derivatization. By manipulating its functional groups, medicinal chemists can access a vast array of pharmacophores.

Reduction to 2-(2-Aminophenoxy)ethanol

The most common first step in derivatization is the reduction of the nitro group. This is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)₂/C) under an H₂ atmosphere[2].

-

Significance: This converts the molecule into an aniline derivative. The newly formed primary amine is highly nucleophilic and can undergo specific acylation, reductive amination, or coupling reactions to form azo dyes used in mutagenicity and metabolic assays[2].

Benzoxazinone Scaffold Synthesis

The aminophenoxy ether is a direct precursor to benzoxazinone scaffolds. For example, the hydroxyl group can be converted to a methanesulfonate (mesylate) leaving group. Subsequent intramolecular cyclization or coupling with piperidine derivatives yields complex multicyclic systems. This exact pathway was utilized in the development of SB-649915 , a potent 5-HT1A/1B receptor antagonist investigated for neurological disorders[1].

Downstream derivatization pathway from 2-(2-Nitrophenoxy)ethanol to bioactive benzoxazinone APIs.

References

-

ChemicalBook - 16365-25-6 CAS MSDS (2-(2-NITROPHENOXY)ETHANOL) Properties. Retrieved from:[3]

-

GuideChem - 2-(4-NITROPHENOXY)ETHANOL 16365-27-8 wiki (Cross-reference for structural isomers and general properties). Retrieved from:[4]

-

ACS Publications - Identification and Development of an Efficient Route to SB-649915. Retrieved from:[1]

-

NC State Repository - Synthesis, Mutagenicity, and Metabolism of Substituted 4,4'-Aminoalkoxyazobenzene Dyes. Retrieved from:[2]

Sources

Comprehensive NMR Characterization of 2-(2-Nitrophenoxy)ethanol: A Technical Guide for Drug Development Professionals

Abstract

2-(2-Nitrophenoxy)ethanol (CAS: 16365-25-6) is a critical bifunctional building block in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs) such as benzoxazine derivatives and beta-adrenergic blockers[1]. Structurally, it features an electron-withdrawing nitro group and an electron-donating hydroxyethoxy group attached to a benzene ring. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its purity and structural integrity during multi-step syntheses[2][3]. This whitepaper provides an in-depth analysis of its 1 H and 13 C NMR spectral data, grounded in the mechanistic principles of chemical shielding, and outlines a self-validating experimental protocol for data acquisition.

Structural and Electronic Mechanistic Overview

The NMR spectra of 2-(2-Nitrophenoxy)ethanol are governed by the competing electronic effects of its substituents. The resonance frequency of each NMR-active nucleus depends entirely on its local chemical environment[2].

-

The Nitro Group ( −NO2 ) : Exerts a strong −I (inductive) and −M (mesomeric) effect. It withdraws electron density from the aromatic ring, deshielding nearby nuclei and shifting their resonance to lower field (higher ppm)[4].

-

The Ether Oxygen ( −O−R ) : Exerts a −I effect but a dominant +M effect. It donates electron density into the aromatic π -system via resonance, effectively shielding the ortho and para positions and shifting their signals upfield[5].

Understanding this push-pull electronic dynamic is essential for accurately assigning the complex multiplet structures in the aromatic region.

1 H NMR Spectral Analysis

In proton NMR ( 1 H NMR), the chemical shift is heavily influenced by proximity to electronegative atoms and the anisotropic effects of the aromatic ring[5][6]. Tetramethylsilane (TMS) is used as the internal standard ( δ=0 ppm) because its protons are highly shielded by the electropositive silicon atom[7].

Causality of Chemical Shifts

-

Aromatic Region : The proton ortho to the nitro group (H-3) is highly deshielded by the anisotropic and inductive effects of the −NO2 group, appearing furthest downfield at ~7.82 ppm[4]. Conversely, the protons ortho and para to the ether oxygen (H-6 and H-4) are shielded by the +M effect of the oxygen, appearing upfield at ~7.12 and 7.05 ppm[5].

-

Aliphatic Region : The methylene protons attached directly to the ether oxygen ( −OCH2− ) appear at ~4.22 ppm, while those attached to the hydroxyl group ( −CH2OH ) appear at ~3.98 ppm. The inductive deshielding effects of electronegative substituents are additive and diminish with distance[4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 7.82 | dd (doublet of doublets) | 8.1, 1.6 | 1H | Ar-H3 (ortho to NO2 ) |

| 7.53 | ddd (doublet of doublet of doublets) | 8.5, 7.4, 1.6 | 1H | Ar-H5 (para to NO2 ) |

| 7.12 | dd (doublet of doublets) | 8.5, 1.2 | 1H | Ar-H6 (ortho to O) |

| 7.05 | ddd (doublet of doublet of doublets) | 8.1, 7.4, 1.2 | 1H | Ar-H4 (para to O) |

| 4.22 | t (triplet) | 4.8 | 2H | −OCH2− (Aliphatic) |

| 3.98 | t (triplet) | 4.8 | 2H | −CH2OH (Aliphatic) |

| 2.65 | br s (broad singlet) | - | 1H | −OH (Hydroxyl, variable) |

13 C NMR Spectral Analysis

Carbon-13 NMR provides direct information about the carbon skeleton[8]. The chemical shift range is much broader (0-220 ppm) because the substituent effects act directly on the carbon atoms rather than through intermediate bonds[9].

Causality of Chemical Shifts

-

Quaternary Carbons : C1 (attached to oxygen) and C2 (attached to the nitro group) are significantly deshielded due to the high electronegativity of O and N, appearing at ~152.0 ppm and ~140.0 ppm, respectively[10].

-

Aliphatic Carbons : The −OCH2− carbon is shifted to ~71.5 ppm, while the −CH2OH carbon appears at ~61.0 ppm, reflecting their relative proximity to the highly electronegative aromatic ether oxygen versus the aliphatic hydroxyl oxygen[8][11].

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Electronic Influence |

| 152.0 | Quaternary (C) | C1 (Ar-O) | Strong −I deshielding by Oxygen |

| 140.0 | Quaternary (C) | C2 (Ar- NO2 ) | Strong −I deshielding by Nitrogen |

| 134.3 | Tertiary (CH) | C5 (Ar-H) | Meta to O, Para to NO2 |

| 125.5 | Tertiary (CH) | C3 (Ar-H) | Ortho to NO2 |

| 120.8 | Tertiary (CH) | C4 (Ar-H) | Para to O |

| 115.2 | Tertiary (CH) | C6 (Ar-H) | Ortho to O (Shielded by +M effect) |

| 71.5 | Secondary ( CH2 ) | C7 ( −OCH2− ) | Deshielded by adjacent ether oxygen |

| 61.0 | Secondary ( CH2 ) | C8 ( −CH2OH ) | Deshielded by adjacent hydroxyl oxygen |

Experimental Protocol & Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol is required for acquiring high-resolution spectra[3][12].

Caption: Step-by-step workflow for the acquisition and processing of high-resolution NMR spectra.

Step-by-Step Methodology

-

Sample Preparation : Dissolve 15-20 mg of 2-(2-Nitrophenoxy)ethanol in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS[13].

-

Causality: CDCl3 provides the deuterium lock signal necessary to stabilize the magnetic field ( B0 ), while TMS provides the 0 ppm reference[7].

-

-

Probe Tuning and Matching : Insert the sample into the spectrometer and tune the probe to the specific Larmor frequencies of 1 H and 13 C[14].

-

Causality: Proper tuning maximizes energy transfer between the RF coil and the sample, optimizing the signal-to-noise ratio[12].

-

-

Locking and Shimming : Lock onto the deuterium frequency of CDCl3 . Adjust the shim coils to homogenize the B0 field.

-

Self-Validation: A successful shim is validated by observing a sharp, symmetric residual CHCl3 solvent peak at exactly 7.26 ppm in 1 H NMR and a 1:1:1 triplet at 77.0 ppm in 13 C NMR[13].

-

-

Acquisition ( 1 H NMR) : Apply a 90° RF pulse, followed by the acquisition of the Free Induction Decay (FID)[10]. Use a relaxation delay (D1) of 1-2 seconds to allow full longitudinal relaxation.

-

Acquisition ( 13 C NMR) : Utilize a proton-decoupled sequence (e.g., WALTZ-16) to eliminate 1 H- 13 C spin-spin splitting, collapsing carbon signals into sharp singlets[8]. Increase the number of scans (e.g., 512-1024) to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C[8].

2D NMR Connectivity (HMBC)

For unambiguous assignment during drug development, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are employed to trace long-range ( 2J and 3J ) carbon-proton couplings, validating the connectivity between the aliphatic chain and the aromatic ring.

Caption: Key HMBC correlations demonstrating long-range coupling between quaternary carbons and adjacent protons.

References

-

"Nuclear magnetic resonance spectroscopy - Wikipedia", Wikipedia,[Link]

-

"Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry", Lumen Learning,[Link]

-

"A Guide to 13C NMR Chemical Shift Values", Compound Interest,[Link]

-

"13.3: Chemical Shifts in 1H NMR Spectroscopy", Chemistry LibreTexts,[Link]

-

"4.7: NMR Spectroscopy", Chemistry LibreTexts,[Link]

-

"How NMR Works | NMR 101 | Spectroscopy", Bruker,[Link]

-

"Chemical shift (video) | Proton NMR", Khan Academy,[Link]

-

"NMR Spectroscopy", Michigan State University,[Link]

-

"13C NMR spectroscopy", Banaras Hindu University,[Link]

-

"13C NMR Chemical Shift", Oregon State University,[Link]

-

"Understanding 13C NMR Chemical Shifts", Scribd,[Link]

-

"How to Interpret Chemical Shift in the Carbon-13 NMR", YouTube,[Link]

-

"Proton NMR Table", Michigan State University,[Link]

Sources

- 1. aldlab.com [aldlab.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Khan Academy [khanacademy.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. compoundchem.com [compoundchem.com]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Solvation Thermodynamics and Solubility Profile of 2-(2-Nitrophenoxy)ethanol: A Technical Guide

Executive Summary

For researchers and formulation scientists, understanding the solvation thermodynamics of synthetic building blocks is critical for optimizing reaction conditions and predicting bioavailability. 2-(2-Nitrophenoxy)ethanol (CAS 16365-25-6) is a versatile amphiphilic compound characterized by a hydrophobic aromatic core, a strongly electron-withdrawing ortho-nitro group, and a hydrogen-bonding 2-hydroxyethoxy chain[1]. This whitepaper provides an in-depth analysis of its solubility profile across various solvent classes, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for empirical solubility determination.

Molecular Architecture and Solvation Dynamics

The dissolution of 2-(2-Nitrophenoxy)ethanol (Molecular Weight: 183.16 g/mol , Formula: C8H9NO4)[1] is governed by the delicate balance between its crystal lattice energy and the free energy of solvation ( ΔGsolv ).

The Ortho-Effect and Intrinsic Solubility ( S0 )

Unlike its para-substituted counterpart, 2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8), which exhibits an aqueous solubility of approximately 4.9 g/L at 25°C[2], the ortho-isomer experiences unique steric and electronic constraints. The proximity of the bulky nitro group to the ether linkage forces the hydroxyethoxy chain out of the aromatic plane. This steric hindrance slightly disrupts optimal intermolecular packing in the solid state, lowering the lattice energy, but it also creates a localized dipole moment that alters solvent cavity formation.

Furthermore, with a predicted pKa of ~13.9 for the terminal hydroxyl group[2], 2-(2-Nitrophenoxy)ethanol remains entirely unionized across the physiological pH range (pH 1.0 to 8.0). Consequently, its solubility profile is strictly its intrinsic solubility ( S0 ), devoid of pH-dependent ionization artifacts.

Mechanistic Insights: Hansen Solubility Parameters (HSP)

To predict the solubility of 2-(2-Nitrophenoxy)ethanol in various solvents, we utilize the Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy into three intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen-bonding ( δH ).

By analyzing the HSP values of its constituent substructures—nitrobenzene ( δD : 20.0, δP : 8.6, δH : 4.1)[3] and phenoxyethanol ( δD : 17.8, δP : 5.7, δH : 14.3)[4]—we can estimate the cohesive energy profile of the target molecule. The compound exhibits a high dispersion component due to the aromatic ring, a significant polar component from the nitro/ether groups, and moderate hydrogen-bonding capacity from the terminal hydroxyl.

Figure 1: Estimated Hansen Solubility Parameter (HSP) contributions to the total cohesive energy of 2-(2-Nitrophenoxy)ethanol.

Solubility Profile Across Solvent Classes

Based on the thermodynamic principle of "like dissolves like" (minimizing the HSP distance Ra between solute and solvent), the solubility of 2-(2-Nitrophenoxy)ethanol varies drastically across solvent classes.

Quantitative Data Summary

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Protic | Water | 80.1 | ~4.0 - 4.9 | H-bonding via -OH; heavily limited by the hydrophobic cavity penalty of the benzene ring. |

| Polar Protic | Ethanol | 24.5 | > 50.0 | Favorable δH matching; reduced dielectric penalty allows the aromatic ring to solvate easily. |

| Polar Aprotic | DMSO | 46.7 | > 100.0 | Strong dipole-dipole interactions with the -NO 2 group; optimal δP alignment. |

| Non-Polar | Hexane | 1.89 | < 0.1 | Severe polarity mismatch; inability of the solvent to disrupt the solute's polar crystal lattice. |

Causality in Solvation: The exceptional solubility in Dimethyl Sulfoxide (DMSO) is driven by the solvent's high polarity ( δP ) and strong hydrogen-bond accepting nature, which perfectly complements the hydrogen-bond donating -OH group and the dipole of the -NO 2 group. Conversely, in water, the highly structured hydrogen-bond network must be broken to accommodate the bulky, non-polar aromatic ring, resulting in an entropically unfavorable cavity formation that restricts solubility to the low mg/mL range[2].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the theoretical solubility profile, the isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard. This protocol is designed as a self-validating system : it incorporates mass-balance checks and utilizes centrifugation over filtration to prevent data skewing.

Step-by-Step Methodology

-

Saturated Solution Preparation: Add an excess amount of 2-(2-Nitrophenoxy)ethanol solid (~200 mg) to 1.0 mL of the target solvent in a hermetically sealed glass vial.

-

Expertise Insight: The presence of excess solid is non-negotiable. It ensures that the chemical potential of the undissolved solid equals that of the solute in solution, guaranteeing true thermodynamic equilibrium rather than a transient kinetic state.

-

-

Isothermal Equilibration: Place the vials in an orbital shaker set to exactly 25.0 ± 0.1°C at 150 RPM for 48 hours.

-

Expertise Insight: A 48-hour duration is chosen to overcome the kinetic barrier of crystal lattice disruption, particularly in viscous solvents or those with borderline HSP matching.

-

-

Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes at 25°C.

-

Expertise Insight: Centrifugation is strictly preferred over syringe filtration. Lipophilic compounds often adsorb onto standard PTFE or nylon filter membranes, which artificially lowers the measured concentration and invalidates the data.

-

-

Dilution & Mass Balance: Carefully extract an aliquot of the supernatant and dilute it volumetrically with the HPLC mobile phase. Weigh the remaining solid to ensure a mass balance closure of >95%.

-

HPLC-UV Quantification: Analyze the diluted samples using a C18 reverse-phase column with an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify against a 5-point calibration curve ( R2>0.999 ).

Figure 2: Self-validating isothermal shake-flask workflow for empirical solubility determination.

Applications in Drug Development and Synthesis

Understanding the solubility of 2-(2-Nitrophenoxy)ethanol is highly actionable for drug development professionals. Because it is practically insoluble in non-polar solvents like hexane but highly soluble in polar aprotic solvents, it is an ideal candidate for Nucleophilic Aromatic Substitution ( SNAr ) reactions. Running these syntheses in DMSO or DMF ensures complete dissolution of the starting material while stabilizing the Meisenheimer complex transition state.

For formulation scientists utilizing derivatives of this compound, the low aqueous solubility (~4.9 g/L)[2] dictates that oral formulations will likely require solubility-enhancing techniques, such as amorphous solid dispersions, lipid-based formulations, or co-solvency approaches using ethanol or propylene glycol.

References

- Guidechem. "2-(2-NITROPHENOXY)ETHANOL (cas 16365-25-6) SDS/MSDS download". Guidechem Chemical Database.

- Guidechem. "2-(4-NITROPHENOXY)ETHANOL 16365-27-8 wiki". Guidechem Chemical Database.

- Stenutz. "Hansen solubility parameters - nitrobenzene". Tables for Chemistry.

- Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Phenoxyethanol".

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2-(2-Nitrophenoxy)ethanol

Executive Summary & Chemical Identity

2-(2-Nitrophenoxy)ethanol (CAS: 16365-25-6) is a critical bifunctional building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized heterocyclic dyes . Featuring both a nitroarene core and a primary alcohol tethered via a phenoxy ether linkage, it offers a versatile scaffold for sequential derivatization. As an application scientist, I emphasize that mastering the handling of this compound requires understanding the interplay between its physical state—a low-melting solid—and its chemical reactivity.

Table 1: Physicochemical Properties and Operational Causality

| Property | Value | Causality / Operational Relevance |

| CAS Number | 16365-25-6 | Unique identifier for regulatory tracking and SDS retrieval . |

| Molecular Weight | 183.16 g/mol | Required for precise stoichiometric calculations in synthesis. |

| Melting Point | 35-36 °C | Solid at room temp; requires gentle heating for liquid transfers . |

| Boiling Point | 180-182 °C (at 4 Torr) | High boiling point necessitates high-vacuum distillation for purification. |

| Density | 1.314 g/cm³ | Denser than water; dictates the bottom layer during aqueous workup. |

Mechanistic Hazard Profile & Toxicology

Do not merely memorize hazard codes; it is vital to understand their molecular basis to anticipate risks. The GHS classification for 2-(2-Nitrophenoxy)ethanol includes Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) .

-

The Phenoxy Ether Moiety: This structural feature significantly enhances the molecule's lipophilicity, allowing it to partition easily into the stratum corneum of the skin. This rapid absorption is the primary driver for contact dermatitis and the H315/H319 classifications.

-

The Nitroarene Core: Nitroaromatics are inherently electron-deficient systems. While stable under standard ambient conditions, they can act as mild oxidants and dermal sensitizers.

-

Self-Validating Safety Check: When handling this compound, visually monitor your gloves and the skin around your wrists. Localized yellowing is a primary, early-warning indicator of nitroarene exposure, occurring well before systemic irritation or erythema manifests.

Logical relationship between chemical structure, mitigation strategy, and safety outcome.

Self-Validating Handling & Storage Protocols

-

Storage Causality: Store in a cool, dry, well-ventilated area strictly segregated from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases . Why? The nitro group is highly susceptible to rapid, exothermic reduction, and the primary alcohol can be deprotonated by strong bases, leading to uncontrolled side reactions.

-

PPE Requirements: Wear nitrile gloves (minimum 5 mil thickness to prevent lipophilic breakthrough), splash-proof chemical goggles, and a standard lab coat. Handle exclusively in a Class II fume hood to mitigate H335 respiratory hazards.

-

Phase-Change Handling: Because its melting point is 35-36 °C, the compound often presents as a waxy, clumpy solid at room temperature. Expert Tip: Do not forcefully scrape the solid with a metal spatula. This generates static electricity and hazardous airborne dust. Instead, gently warm the sealed container in a water bath at 45 °C to melt the compound. This allows for precise, dust-free volumetric transfer via syringe.

Application Workflow: Catalytic Reduction Protocol

A highly common synthetic application for 2-(2-Nitrophenoxy)ethanol is the reduction of the nitro group to yield 2-(2-aminophenoxy)ethanol, a crucial precursor for heterocyclic drug scaffolds. The following protocol is designed as a self-validating system to ensure both safety and high yield.

Step-by-Step Methodology: Hydrogenation to 2-(2-Aminophenoxy)ethanol

-

Reaction Setup: Dissolve 10 mmol (1.83 g) of 2-(2-Nitrophenoxy)ethanol in 20 mL of absolute ethanol. Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C). Causality: Ethanol is chosen because it solubilizes both the starting material and the resulting amine, while remaining completely inert to catalytic hydrogenation.

-

Purging and Reaction: Purge the reaction flask with Nitrogen ( N2 ) three times to evacuate oxygen, preventing the formation of explosive hydrogen-oxygen mixtures. Introduce Hydrogen ( H2 ) via a balloon. Stir vigorously at room temperature for 4 hours.

-

In-Process Self-Validation (TLC): Do not rely solely on time. Validate reaction completion via Thin Layer Chromatography (Hexane:EtOAc 1:1). The starting material (a distinct yellow spot, Rf ~0.6) must completely disappear, replaced by a highly polar amine (Rf ~0.2). Validation: Expose the TLC plate to ninhydrin stain and heat; the emergence of a bright purple spot definitively confirms the presence of the primary amine.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Never let the filtered Pd/C dry out in the air, as it can spontaneously ignite residual ethanol fumes. Immediately quench the filter cake with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly in subsequent coupling reactions.

Synthetic workflow: Reduction of 2-(2-Nitrophenoxy)ethanol to an amine intermediate.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and correct action is required to prevent dermal exposure and environmental contamination .

-

Solid Spill (Room Temp): Gently sweep the material into a dedicated hazardous waste container using non-sparking tools. Do not use water initially, as it will fail to dissolve the lipophilic compound and instead spread the contamination over a larger surface area.

-

Liquid Spill (Melted/Dissolved): Absorb the liquid with inert materials (e.g., vermiculite or dry sand). Wash the affected area with a mild detergent solution to emulsify and break down the lipophilic residue, followed by a thorough water rinse.

References

-

NextSDS. "2-(2-NITROPHENOXY)ETHANOL — Chemical Substance Information". NextSDS. URL: [Link]

Thermodynamic Profiling and Solid-State Characterization of 2-(2-Nitrophenoxy)ethanol: A Pre-Formulation Guide

Introduction: Molecular Architecture and Phase Behavior

In the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, intermediate building blocks like 2-(2-Nitrophenoxy)ethanol (CAS: 16365-25-6) present unique physical chemistry challenges[1]. Characterized by an ortho-nitro group adjacent to an ethoxy-ethanol linkage, this molecule exhibits a remarkably low melting point of 35–36 °C[2].

From a mechanistic perspective, this depressed melting point is driven by intramolecular hydrogen bonding . The terminal hydroxyl group of the ethanol moiety can fold and donate a hydrogen bond to the oxygen atoms of the ortho-nitro group. This intramolecular cyclization effectively shields the polar functional groups from the bulk lattice, reducing the capacity for intermolecular hydrogen bonding. Consequently, the crystal lattice energy is lowered, resulting in a solid-to-liquid phase transition that occurs just above standard room temperature[2]. Handling a compound that transitions to a melt at 35 °C requires rigorous thermodynamic profiling to prevent phase changes during milling, blending, or storage.

Thermodynamic Baseline Data

Before designing experimental workflows, it is crucial to establish the theoretical and reported physicochemical baselines. Table 1 summarizes the core properties of 2-(2-Nitrophenoxy)ethanol.

Table 1: Physicochemical and Thermodynamic Properties of 2-(2-Nitrophenoxy)ethanol

| Property | Value | Source |

| CAS Number | 16365-25-6 | [1] |

| Molecular Formula | C8H9NO4 | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Melting Point ( Tm ) | 35 – 36 °C | [2] |

| Boiling Point ( Tb ) | 180 – 182 °C (at 4 Torr) | [2] |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa (Hydroxyl Proton) | 14.10 ± 0.10 (Predicted) | [2] |

Methodological Framework: Thermal Analysis Workflows

To accurately quantify the enthalpy of fusion ( ΔHfus ) and the exact onset of melting, Differential Scanning Calorimetry (DSC) is the gold standard[3]. The following workflow illustrates the logical progression from sample preparation to formulation strategy.

Fig 1: End-to-end thermodynamic characterization workflow for low-melting solids.

Protocol 1: High-Resolution DSC for Melting Point and Enthalpy of Fusion

This protocol is designed as a self-validating system, ensuring that thermal lag and instrument drift do not compromise the measurement of a near-ambient melting event. It aligns with the principles of ASTM E793 for determining enthalpies of fusion[4].

Causality & Rationale: Because 2-(2-Nitrophenoxy)ethanol melts at ~35 °C, any frictional heat from sample grinding or ambient summer temperatures can induce partial melting before the analysis even begins. Furthermore, the proximity of the melting point to the starting temperature of standard DSC runs requires sub-ambient cooling capabilities to establish a stable baseline.

Step-by-Step Methodology:

-

Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C, ΔHfus = 28.58 J/g) and a low-temperature standard such as n-Octane ( Tm = -56.8 °C) to bracket the target temperature range[3].

-

Sample Preparation: Weigh 3.0 to 5.0 mg of 2-(2-Nitrophenoxy)ethanol into an aluminum DSC pan. Crucial Step: Use a hermetically sealed pan. Although the boiling point is high (180 °C at 4 Torr)[2], hermetic sealing prevents any moisture absorption from the atmosphere, which could act as a plasticizer and artificially depress the melting point.

-

Thermal Conditioning: Cool the sample to 0 °C at 10 °C/min and hold isothermally for 5 minutes. This ensures the sample is fully crystallized and establishes a flat thermodynamic baseline prior to the melting event.

-

Heating Cycle: Heat the sample from 0 °C to 60 °C at a slow heating rate of 2 °C/min. Why 2 °C/min? Slower heating rates minimize thermal lag across the sample pan, providing a sharper, more accurate extrapolated onset temperature for Tm .

-

Data Extraction: Integrate the area under the endothermic peak to calculate the enthalpy of fusion ( ΔHfus in J/g, then converted to kJ/mol). The extrapolated onset of the peak represents the thermodynamic melting point.

Phase Transition and Solubility Thermodynamics

Understanding the phase transitions of 2-(2-Nitrophenoxy)ethanol is critical for solvent selection during synthesis and crystallization. The relationship between the solid state, the melt, and the solvated state is governed by distinct thermodynamic pathways.

Fig 2: Thermodynamic phase transition pathways of 2-(2-Nitrophenoxy)ethanol.

Protocol 2: Solubility Thermodynamics via van 't Hoff Analysis

To predict the solubility of 2-(2-Nitrophenoxy)ethanol at various temperatures, we employ the van 't Hoff equation[5]. This protocol determines the ideal solubility and the enthalpy of solution ( ΔHsol ).

Causality & Rationale: By measuring solubility at temperatures strictly below the melting point (e.g., 10 °C, 15 °C, 20 °C, 25 °C), we can plot the natural log of mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ). The slope of this line yields −ΔHsol/R . If the solution behaves ideally, ΔHsol will approximate ΔHfus [6].

Step-by-Step Methodology:

-

Equilibration: Add an excess of solid 2-(2-Nitrophenoxy)ethanol to 10 mL of the target solvent (e.g., ethanol or ethyl acetate) in a jacketed glass vessel.

-

Temperature Control: Circulate a cooling fluid to maintain the suspension at exactly 15.0 ± 0.1 °C. Agitate for 24 hours to ensure thermodynamic equilibrium.

-

Sampling (Self-Validation): Withdraw an aliquot using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to 15 °C to prevent precipitation in the needle). To validate equilibrium, take a second sample at 48 hours; if the concentration matches the 24-hour sample, equilibrium is confirmed.

-

Quantification: Dilute the aliquot and quantify the concentration via HPLC-UV against a validated standard curve.

-

Thermodynamic Modeling: Repeat at 20 °C, 25 °C, and 30 °C. Plot lnx vs. 1/T . Use the linear regression slope to extract ΔHsol [5].

Conclusion

The thermodynamic characterization of 2-(2-Nitrophenoxy)ethanol requires precision due to its low melting point of 35-36 °C[2]. By utilizing rigorously calibrated DSC methods[4] and van 't Hoff solubility modeling[5], researchers can accurately map the energy landscape of this molecule. This data is indispensable for preventing unintended melting during scale-up, optimizing crystallization yields, and ensuring the physical stability of the compound during long-term storage.

References

-

ASTM International. "ASTM E793 - Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry". ASTM.[Link]

-

Biotechnology: Pharmaceutical Aspects. "Thermodynamics of Solubility". E-Bookshelf.[Link]

-

Semantic Scholar. "Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature". Semantic Scholar.[Link]

Sources

- 1. 16365-25-6 CAS MSDS (2-(2-NITROPHENOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 16365-25-6 CAS MSDS (2-(2-NITROPHENOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Basics of Differential Scanning Calorimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 4. E793 Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry [store.astm.org]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Mass Spectrometry Fragmentation Pattern of 2-(2-Nitrophenoxy)ethanol: Mechanisms, Ortho Effects, and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of preclinical drug development and synthetic organic chemistry, 2-(2-Nitrophenoxy)ethanol (CAS: 51674-11-4) serves as a critical intermediate and a model compound for understanding the behavior of nitroaromatic ethers. Accurate structural elucidation of this compound via mass spectrometry (MS) is paramount for identifying downstream metabolites, impurities, and degradation products.

This whitepaper provides an authoritative, mechanistic breakdown of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 2-(2-Nitrophenoxy)ethanol. By deconstructing the causality behind specific neutral losses—most notably the diagnostic "ortho effect"—this guide equips analytical scientists with the theoretical grounding and self-validating experimental protocols necessary to ensure absolute confidence in structural assignments.

Structural Dynamics & The Mass Spectrometric "Ortho Effect"

The fragmentation of 2-(2-Nitrophenoxy)ethanol is largely governed by the spatial arrangement of its substituents. The compound features a nitro group (-NO₂) at the ortho position relative to a 2-hydroxyethoxy ether chain (-O-CH₂-CH₂-OH).

The Causality of the Ortho Effect

In mass spectrometry, the where the proximity of two functional groups on an aromatic ring facilitates unique intramolecular rearrangements that are entirely absent in meta- or para-isomers[1].

When 2-(2-Nitrophenoxy)ethanol is ionized in positive ESI mode to form the protonated precursor [M+H]⁺ at m/z 184.0610, the oxygen atoms of the nitro group are brought into close spatial proximity with the hydrogen atoms of the adjacent ether chain. This steric arrangement lowers the activation energy for a hydrogen transfer from the side chain to the nitro oxygen. The resulting cyclic intermediate rapidly decomposes, leading to the expulsion of a hydroxyl radical (•OH, 17 Da) or a neutral water molecule (H₂O, 18 Da).

This is not merely an artifact; it is a highly reproducible diagnostic marker used to differentiate co-eluting positional isomers in complex biological matrices[2]. Furthermore, studies on demonstrate that these initial losses often trigger subsequent, predictable backbone cleavages[3].

Mechanistic Fragmentation Pathways

The collision-induced dissociation (CID) of 2-(2-Nitrophenoxy)ethanol yields a highly specific spectral fingerprint. The fragmentation pathways can be categorized by their appearance energies (CE dependence):

-

Pathway A: Ortho-Effect Dehydration (Low CE): At low collision energies (10–15 eV), the dominant product ions are m/z 166 (loss of H₂O) and m/z 167 (loss of •OH). The low appearance energy is due to the thermodynamically favorable 6-membered transition state formed during the intramolecular hydrogen shift.

-

Pathway B: Nitro Group Cleavage (Medium to High CE): As collision energy increases (20–30 eV), direct cleavage of the robust C-N bond occurs, resulting in the characteristic loss of the nitro group (NO₂, 46 Da) to yield m/z 138.

-

Pathway C: Ether Bond Cleavage (High CE): At elevated energies (>30 eV), the aromatic C-O bond undergoes heterolytic cleavage, expelling the entire ethylene glycol moiety (C₂H₆O₂, 62 Da) to generate a stable phenolium cation at m/z 122.

Figure 1: ESI-MS/MS fragmentation pathways of 2-(2-Nitrophenoxy)ethanol.

Quantitative Data Presentation

To facilitate accurate MS/MS method development (e.g., Multiple Reaction Monitoring, MRM), the theoretical exact masses and mechanistic causes of the primary fragment ions are summarized below.

Table 1: High-Resolution MS/MS Fragments of[M+H]⁺ (m/z 184.0610)

| Product Ion (m/z) | Neutral Loss | Formula of Loss | Mass Error | Mechanistic Causality |

| 166.0504 | 18.0106 | H₂O | < 2.0 ppm | Ortho-effect: Intramolecular H-transfer to NO₂, followed by dehydration. |

| 167.0426 | 17.0184 | •OH | < 2.0 ppm | Ortho-effect: Radical expulsion from the reduced nitro group. |

| 138.0555 | 46.0055 | NO₂ | < 3.0 ppm | Direct Cleavage: C-N bond scission, typical of nitroaromatics at high CE. |

| 122.0242 | 62.0368 | C₂H₆O₂ | < 3.0 ppm | Ether Cleavage: C-O bond scission, expelling the ethylene glycol moiety. |

| 94.0418 | 90.0192 | NO₂ + C₂H₄O | < 4.0 ppm | Sequential Loss: NO₂ loss followed by truncation of the ether side chain. |

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure scientific integrity, the analytical methodology must be self-validating. This means the protocol must inherently differentiate between actual collision-induced dissociation (CID) and artifactual in-source fragmentation. The following step-by-step workflow utilizes Collision Energy (CE) ramping and isotopic fidelity checks to guarantee data trustworthiness.

Step-by-Step Methodology

1. Sample Preparation & Matrix Control

-

Dilution: Prepare a 100 ng/mL solution of 2-(2-Nitrophenoxy)ethanol in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

-

Internal Standard: Spike with a stable-isotope labeled internal standard (e.g., ¹³C₆-labeled analog) at 50 ng/mL to validate retention time and correct for ion suppression.

2. UHPLC Separation

-

Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: (A) H₂O + 0.1% FA; (B) Acetonitrile + 0.1% FA.

-

Gradient: 5% B to 95% B over 3.0 minutes. Causality: A steep gradient ensures sharp peak shapes, preventing isobaric matrix interferences from co-eluting and skewing the MS/MS spectra.

3. ESI Source Optimization (Self-Validation Check 1)

-

Capillary Voltage: +3.0 kV.

-

Desolvation Temperature: 350°C.

-

Validation Node: Perform a full MS1 scan (m/z 100–500). Ensure the ratio of the m/z 184 peak to the m/z 166 peak is >10:1. If m/z 166 is highly abundant in MS1, lower the cone voltage/declustering potential to prevent in-source ortho-effect fragmentation.

4. CID Fragmentation & CE Ramping (Self-Validation Check 2)

-

Isolation: Isolate m/z 184.06 in Q1 (0.7 Da isolation width).

-

CE Ramping: Acquire MS/MS spectra across a CE ramp of 10 eV, 20 eV, and 35 eV.

-

Validation Node: Construct a breakdown curve. The m/z 166 (H₂O loss) must dominate at 10 eV, while m/z 138 (NO₂ loss) must dominate at 35 eV. This energy-dependent shift validates that the fragments are structurally derived via CID and are not background noise.

Figure 2: LC-MS/MS experimental workflow for self-validating fragmentation analysis.

References

-

Ortho effect - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). Available at:[Link]

-

Sequential Ortho Effects: Characterization of Novel[M - 35]+ Fragment Ions in the Mass Spectra of 2-Alkyl-4,6-dinitrophenols. Journal of the American Society for Mass Spectrometry (CORE). Available at:[Link]

-

Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at:[Link]

Sources

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

step-by-step synthesis protocol for 2-(2-Nitrophenoxy)ethanol from 2-nitrophenol

Executive Summary & Mechanistic Rationale

Nitrophenoxyethanols are versatile building blocks frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and complex organic dyes[1]. The introduction of a hydroxyethyl group to the phenolic oxygen of 2-nitrophenol is a critical transformation in generating 2-(2-nitrophenoxy)ethanol.

Historically, this etherification was achieved using 2-chloroethanol. However, due to the high toxicity and mutagenic profile of 2-chloroethanol, modern synthetic protocols favor the use of ethylene carbonate. Ethylene carbonate acts as a highly effective, non-toxic reagent for the hydroxyethylation of phenols[2]. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the carbonate ring, followed by an irreversible decarboxylation step that drives the reaction to completion.

Experimental Design & Causality

To ensure a robust and self-validating system, the experimental design incorporates specific kinetic and thermodynamic controls:

-

Base and Catalyst Selection: Potassium carbonate (K₂CO₃) is utilized to deprotonate 2-nitrophenol. Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst. TBAB enhances the solubility of the phenoxide-potassium complex in N,N-Dimethylformamide (DMF), significantly accelerating the nucleophilic attack[2].

-

Thermal Control: The reaction must be heated to 110 °C. This thermal energy is essential to overcome the activation barrier for the ring-opening of ethylene carbonate and the subsequent loss of CO₂[2].

-

Workup Strategy: 2-(2-Nitrophenoxy)ethanol has a relatively low melting point of 35–36 °C[3]. Consequently, upon aqueous quenching, the product may either precipitate as a solid or "oil out" as a dense liquid, depending on ambient conditions and residual solvent. The protocol is designed with a bifurcated workup to handle both physical states, ensuring high recovery regardless of crystallization kinetics.

Quantitative Reaction Parameters

| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount |

| 2-Nitrophenol | 88-75-5 | 139.11 | 1.00 | 1.39 g (10.0 mmol) |

| Ethylene Carbonate | 96-49-1 | 88.06 | 1.50 | 1.32 g (15.0 mmol) |

| Potassium Carbonate | 584-08-7 | 138.20 | 2.00 | 2.76 g (20.0 mmol) |

| TBAB | 1643-19-2 | 322.37 | 0.10 | 0.32 g (1.0 mmol) |

| DMF (Anhydrous) | 68-12-2 | 73.09 | Solvent | 12.0 mL |

Step-by-Step Methodological Protocol

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-nitrophenol (1.39 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and TBAB (0.32 g, 1.0 mmol).

-

Add anhydrous DMF (12.0 mL) to the flask. Stir the suspension at room temperature for 10 minutes under a nitrogen atmosphere. Causality Note: This pre-stirring allows for the formation of the phenoxide ion, indicated by the solution turning a deep orange/red color.

Step 2: Reagent Addition and Heating

-

Add ethylene carbonate (1.32 g, 15.0 mmol) to the stirring mixture.

-

Submerge the flask in a pre-heated oil bath at 110 °C.

-

Stir the reaction at 110 °C for 1.5 to 2 hours. Causality Note: Heating is required to drive the irreversible decarboxylation that pushes the equilibrium forward[2].

Step 3: In-Process Monitoring (Self-Validation)

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

-

The starting material (2-nitrophenol) is highly UV-active and visibly yellow. The reaction is deemed complete when the distinct starting material spot is fully consumed.

Step 4: Quenching and Bifurcated Workup

-

Remove the flask from the oil bath and allow it to cool to ambient temperature.

-

Slowly add distilled water (30 mL) to the mixture while stirring vigorously.

-

Pathway A (Solid Precipitation): If the product precipitates as a solid, cool the mixture to 5 °C in an ice bath for 30 minutes to maximize crystallization. Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum to afford the product.

-

Pathway B (Oiling Out): Because of the product's low melting point[3], it may separate as a dense oil. If this occurs, transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a viscous oil that will crystallize upon standing.

Step 5: Analytical Validation

-

Confirm the identity and purity of the isolated product via ¹H NMR (400 MHz, CDCl₃). Diagnostic peaks include the aromatic protons (δ 6.9–7.9 ppm, 4H), the ether methylene (-O-CH₂-) at approximately δ 4.2 ppm (t, 2H), and the carbinol methylene (-CH₂-OH) at approximately δ 3.9 ppm (t, 2H).

Process Workflow

Figure 1: Experimental workflow for the synthesis and isolation of 2-(2-Nitrophenoxy)ethanol.

Sources

Application Note: Utilizing 2-(2-Nitrophenoxy)ethanol as a Key Intermediate in 1,4-Benzoxazine API Synthesis

Strategic Overview & Rationale

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a recognized "privileged structure" in modern drug discovery. It serves as the core pharmacophore for a diverse array of active pharmaceutical ingredients (APIs), including [1],[2], and advanced antimicrobial agents.

The synthesis of these derivatives frequently relies on 2-(2-Nitrophenoxy)ethanol (CAS: 16365-25-6) as a foundational building block[3]. This intermediate offers a highly atom-economical starting point: the nitro group provides a latent amine for the heterocycle, while the ethanol moiety provides the necessary carbon backbone and a terminal hydroxyl group primed for cyclization.

Mechanistic Pathway & Causality

The transformation of 2-(2-Nitrophenoxy)ethanol into the 3,4-dihydro-2H-1,4-benzoxazine (benzomorpholine) core involves a meticulously controlled two-stage cascade:

-

Stage 1: Nitro Reduction. The nitro group is reduced to yield[4]. While dissolving metal reductions (e.g., Fe/HCl or SnCl2) are historically common, catalytic hydrogenation using Palladium on Carbon (Pd/C) is strongly preferred in pharmaceutical process chemistry. It avoids heavy metal contamination in the final API and simplifies the downstream workup, ensuring high E-factor efficiency.

-

Stage 2: Intramolecular Cyclization. The primary alcohol of 2-(2-aminophenoxy)ethanol must be activated to facilitate an intramolecular SN2 displacement by the newly formed aniline. While the Mitsunobu reaction is effective for small-scale medicinal chemistry, it generates stoichiometric triphenylphosphine oxide waste. For scalable API synthesis, a two-step "one-pot" activation via mesylation followed by base-promoted cyclization provides superior scalability, higher yields, and easier purification[5].

Visualizing the Synthetic Workflow

Synthetic workflow from 2-(2-Nitrophenoxy)ethanol to 1,4-benzoxazine API targets.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation metrics to ensure reaction fidelity at each step.

Protocol A: Catalytic Hydrogenation to 2-(2-Aminophenoxy)ethanol

-

Reaction Setup : Dissolve 2-(2-Nitrophenoxy)ethanol (1.0 eq) in anhydrous ethanol (0.2 M concentration). Add 10% Pd/C (0.05 eq by weight).

-

Causality: Ethanol acts as a green solvent that readily solubilizes both the nitro precursor and the resulting amine, while Pd/C provides a high surface area for hydrogen absorption.

-

-

Purging & Reaction : Purge the reaction vessel with nitrogen (3x) followed by hydrogen (3x). Maintain under a hydrogen balloon or at 50 psi in a Parr shaker for 4 hours at room temperature.

-

Causality: Rigorous nitrogen purging is mandatory to prevent the ignition of ethanol vapors by the active Pd/C catalyst.

-

-

In-Process Validation : Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (UV-active, yellow spot) must completely disappear, replaced by a highly polar, ninhydrin-positive spot (primary amine).

-

Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Critical Safety Step: Do not allow the Celite pad to dry out completely while under vacuum, as dry Pd/C can ignite in air. Concentrate the filtrate in vacuo to yield 2-(2-aminophenoxy)ethanol as a viscous oil.

-

Protocol B: Mesylation and Intramolecular Cyclization

-

Activation (Mesylation) : Dissolve 2-(2-aminophenoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add Triethylamine (Et3N, 2.5 eq) and cool the system to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.1 eq).

-

Causality: Cooling to 0°C controls the highly exothermic mesylation and prevents competitive N-mesylation of the aniline moiety.

-

-

Cyclization : After 1 hour, remove DCM in vacuo. Re-dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq) and heat to 80°C for 6 hours.

-

Causality: DMF provides a highly polar aprotic environment that accelerates the intramolecular SN2 displacement, while K2CO3 acts as a mild, non-nucleophilic base to scavenge the generated methanesulfonic acid.

-

-

In-Process Validation : Confirm cyclization via LC-MS. The target will present a distinct [M+H]+ peak at m/z 136.1[5]. The primary amine signal (ninhydrin positive) should be entirely absent.

-

Workup : Quench with ice water, extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Petroleum Ether 1:10) to afford the product as a reddish oil[5].

Visualizing the Mechanistic Logic

Mechanistic pathway for the intramolecular SN2 cyclization via mesylate activation.

Quantitative Data Presentation

To assist process chemists in selecting the optimal route for API scale-up, the following table summarizes the quantitative metrics of various cyclization methodologies used to form the 1,4-benzoxazine core.

Table 1: Quantitative Comparison of Cyclization Methodologies

| Methodology | Reagents & Conditions | Typical Yield | Scalability | E-Factor / Waste Profile |

| Mesylation / SN2 | MsCl, Et3N, K2CO3, DMF (80°C) | 80 - 90% | High | Low (Salts easily removed via aqueous workup) |

| Mitsunobu Cyclization | DIAD, PPh3, THF (RT) | 75 - 85% | Low | High (Generates stoichiometric PPh3O waste) |

| Direct Alkylation * | 1,2-Dibromoethane, K2CO3 (125°C) | 60 - 65% | Medium | Moderate (Requires high heat; risk of dimerization) |

*Note: Direct alkylation utilizes a different starting material (2-aminophenol) but is included to provide a baseline comparison for the synthesis of the benzomorpholine core[5].

References

- Google Patents. "WO2012136080A1 - Benzomorpholine derivatives, preparation method and use thereof.

- Google Patents. "EP1574504A1 - Benzomorpholine derivatives.

Sources

- 1. WO2012136080A1 - Benzomorpholine derivatives, preparation method and use thereof - Google Patents [patents.google.com]

- 2. EP1574504A1 - Benzomorpholine derivatives - Google Patents [patents.google.com]

- 3. chem960.com [chem960.com]

- 4. 2-(2-Amino-phenoxy)-ethanol CAS#: 42876-07-3 [m.chemicalbook.com]

- 5. Benzomorpholine synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of 2-(2-Nitrophenoxy)ethanol in Heterocyclic Synthesis: Application to 1,4-Benzoxazine Scaffolds

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to biologically relevant heterocyclic scaffolds is of paramount importance. The 1,4-benzoxazine core, in particular, is a privileged structure found in numerous pharmaceuticals and agrochemicals, owing to its diverse biological activities.[1][2] This application note details the utility of 2-(2-Nitrophenoxy)ethanol as a strategic precursor for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine. The inherent functionalities of this starting material—a nitro group ortho to an ether linkage and a terminal hydroxyl group—provide a latent capacity for a facile, two-step transformation involving a key reductive cyclization. This approach offers a streamlined alternative to classical methods that often begin with 2-aminophenols.[1]

This guide will provide a comprehensive overview of the synthetic strategy, a detailed mechanistic rationale, and a robust experimental protocol for the conversion of 2-(2-Nitrophenoxy)ethanol into 3,4-dihydro-2H-1,4-benzoxazine. The methodologies presented herein are designed to be accessible to researchers and scientists in drug development, offering a practical and efficient pathway to this important heterocyclic system.

Synthetic Strategy and Mechanistic Insights

The conversion of 2-(2-Nitrophenoxy)ethanol to 3,4-dihydro-2H-1,4-benzoxazine is predicated on a tandem reaction sequence initiated by the selective reduction of the aromatic nitro group. This is followed by an intramolecular cyclization of the resulting amino alcohol intermediate.

Part 1: Selective Reduction of the Nitro Group

The critical first step is the chemoselective reduction of the nitro functionality to a primary amine, yielding the key intermediate, 2-(2-aminophenoxy)ethanol. This transformation must be conducted under conditions that do not affect the ether linkage or the terminal alcohol. Catalytic transfer hydrogenation is an exceptionally mild and efficient method for this purpose.[3][4] This technique avoids the need for high-pressure hydrogen gas and often exhibits high functional group tolerance.[5]

A common and effective system for this reduction is the use of palladium on carbon (Pd/C) as the catalyst with a hydrogen donor such as ammonium formate (HCOONH₄) or formic acid.[3][5] The reaction proceeds via the transfer of hydrogen atoms from the donor to the nitro group, mediated by the palladium catalyst, leading to the formation of the corresponding aniline derivative.

Alternatively, metal-based reducing agents like tin(II) chloride (SnCl₂) in a non-aqueous, non-acidic medium can also be employed for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups.[6][7]

Part 2: Intramolecular Cyclization

The in situ generated or isolated 2-(2-aminophenoxy)ethanol possesses both a nucleophilic amine and a hydroxyl group. Under appropriate conditions, this intermediate undergoes an intramolecular cyclization to form the stable six-membered 1,4-benzoxazine ring. This cyclization is essentially a dehydration reaction where the amino group displaces the terminal hydroxyl group. The reaction is typically promoted by heating, often in the presence of an acid catalyst, to facilitate the protonation of the hydroxyl group, converting it into a better leaving group (water).

The overall synthetic transformation can be visualized as follows:

Figure 1: Overall synthetic workflow for the conversion of 2-(2-Nitrophenoxy)ethanol to 3,4-dihydro-2H-1,4-benzoxazine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine from 2-(2-Nitrophenoxy)ethanol.

Protocol 1: One-Pot Reductive Cyclization using Catalytic Transfer Hydrogenation

This protocol is designed for efficiency, combining the reduction and cyclization steps into a single reaction vessel.

Materials:

-

2-(2-Nitrophenoxy)ethanol

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-Nitrophenoxy)ethanol (1.0 eq) in absolute ethanol (20 mL per gram of starting material).

-

Addition of Reagents: To this solution, add ammonium formate (5.0 eq). Carefully add 10% Pd/C (10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care.

-

Reduction Step: Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

-

Catalyst Removal: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Cyclization Step: To the filtrate, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops). Heat the mixture to reflux and maintain for an additional 2-6 hours. Monitor the formation of the cyclized product by TLC.

-

Workup: After the cyclization is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3,4-dihydro-2H-1,4-benzoxazine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcome

The following table summarizes the expected outcome for the synthesis based on typical yields for similar reductive cyclization reactions.

| Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 2-(2-Nitrophenoxy)ethanol | 3,4-Dihydro-2H-1,4-benzoxazine | 183.19 | 135.16 |

Self-Validating System and Troubleshooting

The success of this protocol relies on the complete reduction of the nitro group before proceeding with the acid-catalyzed cyclization.

-

Incomplete Reduction: If TLC analysis after the initial reflux with ammonium formate and Pd/C shows remaining starting material, the reaction time should be extended, or a fresh portion of ammonium formate can be added.

-

Side-Product Formation: The primary amine intermediate is susceptible to oxidation if exposed to air for extended periods. It is advisable to proceed with the cyclization step promptly after the reduction is complete.

-

Purification Challenges: The final product, 3,4-dihydro-2H-1,4-benzoxazine, is a relatively polar compound. Effective purification by column chromatography may require a polar eluent system.

Mechanism Diagram

The detailed mechanism for the reductive cyclization is illustrated below.

Figure 2: Proposed mechanism for the acid-catalyzed intramolecular cyclization of 2-(2-aminophenoxy)ethanol.

Conclusion

2-(2-Nitrophenoxy)ethanol serves as a highly effective and versatile precursor for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold. The presented one-pot reductive cyclization protocol, utilizing catalytic transfer hydrogenation, offers a streamlined, efficient, and high-yielding route to this valuable heterocyclic core. This methodology avoids the handling of potentially unstable 2-aminophenol and provides a practical approach for researchers in medicinal chemistry and drug development to access a key structural motif for further elaboration and biological evaluation.

References

-

Goyal, A., et al. (2020). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 10(24), 14151-14161. Available at: [Link]

-

Kadam, V. D., & Tilve, S. G. (2015). Recent advancements in methodologies for the reduction of nitroarenes. RSC Advances, 5(42), 33075-33107. Available at: [Link]

-

El-kadiri, O., et al. (2022). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Catalysts, 12(10), 1145. Available at: [Link]

-

Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(30), 11532-11535. Available at: [Link]

-

Söderberg, B. C. G. (2011). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 111(4), 2737-2804. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. Available at: [Link]

-

Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available at: [Link]

-

Meanwell, N. A., et al. (2019). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

-

Varma, R. S., & Kabalka, G. W. (1985). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Synthetic Communications, 15(9), 843-847. Available at: [Link]

-

ResearchGate. (2026). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Etherification Reaction Protocols Involving 2-(2-Nitrophenoxy)ethanol

Introduction & Chemical Causality

2-(2-Nitrophenoxy)ethanol (CAS: 16365-25-6) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex macrocycles, pharmaceuticals, and agrochemicals [1]. Structurally, it features an electron-deficient ortho-nitroaryl ether system and a primary aliphatic alcohol. This dual nature allows it to serve as both the end-product of upstream phenolic etherification and the starting substrate for downstream aliphatic etherification [2].

The presence of the strong electron-withdrawing nitro group at the ortho position significantly impacts the electronic distribution of the molecule. While it stabilizes the phenoxide precursor during initial synthesis, it also introduces steric hindrance and reduces nucleophilicity. Understanding these electronic and steric effects is crucial for selecting the appropriate reaction conditions, particularly when choosing between base-mediated Williamson ether synthesis and redox-neutral Mitsunobu coupling [3].

Upstream Synthesis: Preparation of 2-(2-Nitrophenoxy)ethanol

The most robust method for synthesizing 2-(2-Nitrophenoxy)ethanol is the Williamson etherification of 2-nitrophenol with 2-chloroethanol.

Causality & Logic: Potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH). 2-Nitrophenol is highly acidic (pKa ~7.2) due to the ortho-nitro group; thus, K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol without causing unwanted base-catalyzed elimination of 2-chloroethanol into ethylene oxide or vinyl chloride. N,N-Dimethylformamide (DMF) is selected as the solvent to enhance the nucleophilicity of the phenoxide anion by leaving it relatively unsolvated while strongly coordinating the potassium cation [2]. Because the ortho-nitro group heavily reduces phenoxide nucleophilicity via resonance and steric hindrance, elevated temperatures (90 °C) are mandatory.

Protocol 1: Base-Mediated Phenolic Etherification

-

Setup : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol (10.0 mmol) in anhydrous DMF (20 mL).

-

Deprotonation : Add finely powdered anhydrous K₂CO₃ (15.0 mmol). Stir the resulting bright orange suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

-

Alkylation : Add 2-chloroethanol (12.0 mmol) dropwise via syringe.

-

Heating : Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath for 12 hours under a nitrogen atmosphere.

-

Workup : Cool the reaction to room temperature and quench by pouring into distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Purification : Wash the combined organic layers with 1 M NaOH (2 x 20 mL). Rationale: The NaOH wash is critical to deprotonate and remove any unreacted 2-nitrophenol into the aqueous phase. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Downstream Etherification: Utilizing the Primary Alcohol

Once synthesized, the primary hydroxyl group of 2-(2-Nitrophenoxy)ethanol can be further etherified. The choice of protocol depends strictly on the electronic nature of the coupling partner.

Protocol 2: Mitsunobu Etherification (Aryl-Alkyl Ether Formation)

When coupling 2-(2-Nitrophenoxy)ethanol with another phenol to form a bis-aryl ether, the Mitsunobu reaction is the gold standard[4]. Causality & Logic: Base-mediated coupling of a primary alcohol with an aryl halide is notoriously difficult without transition-metal catalysis. The Mitsunobu reaction circumvents this by activating the primary alcohol as an electrophilic alkoxyphosphonium ion, enabling direct Sₙ2 displacement by a nucleophilic phenoxide under mild, redox-neutral conditions. This avoids strong bases that could induce degradation of the nitroaryl moiety.

-

Setup : In a flame-dried Schlenk flask under argon, dissolve 2-(2-Nitrophenoxy)ethanol (5.0 mmol), the target phenol (5.0 mmol), and Triphenylphosphine (PPh₃, 6.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL).

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation : Slowly add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise over 15 minutes. Rationale: Slow addition prevents the premature depletion of the highly reactive PPh₃-DIAD betaine adduct via unwanted side reactions.

-

Propagation : Allow the reaction to warm naturally to room temperature and stir for 16 hours.

-

Workup : Concentrate the mixture in vacuo. To precipitate the triphenylphosphine oxide byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:1), filter through a Celite pad, and concentrate the filtrate. Purify the target ether via flash column chromatography.

Protocol 3: Williamson Etherification (Aliphatic Ether Formation)